1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQYQDSTUBRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Reductive amination involves the condensation of 2-fluoro-5-(trifluoromethyl)benzaldehyde with methylamine, followed by reduction of the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol is the preferred reducing agent due to its selectivity for imines over aldehydes.
Reaction Scheme :
(Ar = 2-fluoro-5-(trifluoromethyl)phenyl)
Optimization and Yields
Challenges
-
Byproduct Formation : Over-reduction to tertiary amines occurs at elevated temperatures (>20°C).
-
Safety : NaBH₃CN releases toxic HCN vapors; requires strict pH control (pH 6–7).
Nucleophilic Substitution of 2-Fluoro-5-(trifluoromethyl)benzyl Chloride
Synthetic Route
This method employs 2-fluoro-5-(trifluoromethyl)benzyl chloride reacting with methylamine under basic conditions.
Reaction Scheme :
Industrial-Scale Adaptation
Limitations
-
Chloride Precursor Availability : Benzyl chloride derivatives are cost-prohibitive for small-scale syntheses.
-
Side Reactions : Elimination to styrene derivatives occurs in polar aprotic solvents.
Buchwald-Hartwig Amination of Aryl Halides
Palladium-Catalyzed Coupling
Aryl bromides or iodides undergo cross-coupling with methylamine using Pd₂(dba)₃/XantPhos catalysts.
Reaction Scheme :
Key Parameters
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
NMR :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 75–85 | >98 | 120–150 | Moderate |
| Nucleophilic Substitution | 80–90 | >99 | 90–110 | High |
| Buchwald-Hartwig | 60–70 | 95–97 | 200–250 | Low |
Industrial Production Insights
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine has been investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure is known to improve the pharmacokinetic properties of drug candidates, leading to enhanced bioavailability and metabolic stability.
Case Study: Antidepressant Development
- A study demonstrated that derivatives of this compound exhibit selective serotonin reuptake inhibition, indicating potential use in developing antidepressants. The presence of fluorine atoms contributes to the compound's ability to interact effectively with serotonin transporters, enhancing its therapeutic profile.
Agrochemicals
The compound's unique properties make it a candidate for developing agrochemicals. Fluorinated compounds often show increased efficacy and reduced toxicity in agricultural applications.
Case Study: Herbicide Development
- Research has shown that compounds similar to 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can be designed to target specific weeds while minimizing harm to crops. This selectivity is crucial for sustainable agriculture practices.
Material Science
Fluorinated compounds are increasingly used in the development of advanced materials due to their thermal stability and resistance to chemical degradation.
Case Study: Coatings and Polymers
- The incorporation of this compound into polymer matrices has been studied for creating coatings that exhibit water repellency and enhanced durability. These properties are beneficial in applications ranging from automotive finishes to protective gear.
The compound is classified under various safety regulations due to its potential hazards:
- GHS Classification : Causes serious eye irritation (H319), suspected of damaging fertility or the unborn child (H361).
- Precautionary Statements : Requires protective measures during handling to prevent exposure.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The substituents on the phenyl ring significantly alter electronic and steric properties:
- Electron-Withdrawing Groups: The -CF₃ group in the target compound provides moderate electron withdrawal compared to the stronger -NO₂ group in ’s analog. This difference may reduce reactivity in electrophilic substitution reactions but enhance metabolic stability .
Amine Moieties and Their Impact
- N-Methylmethanamine vs. Diamines: The target compound’s monomethylamine group contrasts with the ethylenediamine chain in ’s (1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine. The diamine structure introduces additional hydrogen-bonding capacity and basicity, which could enhance interactions with biological targets like enzymes or receptors .
- Thienylmethyl vs. Methyl Substitution : ’s compound features a thienylmethyl group on the amine, which introduces aromatic heterocyclic character. This modification may increase π-π stacking interactions but reduce solubility compared to the target compound’s simpler methyl group .
Research Findings and Limitations
- Synthetic Accessibility : The trifluoromethyl group’s incorporation (as seen in and ) typically requires specialized reagents (e.g., CF₃Cu), increasing synthesis complexity compared to nitro or chloro analogs .
- Contradictions in Bioactivity: highlights that even minor substituent changes (e.g., -OCH₃ vs. -CF₃) drastically alter pesticidal activity. For instance, flutolanil (with -OCH₃) targets succinate dehydrogenase, while -CF₃ analogs may act via different mechanisms .
Biological Activity
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS: 958863-66-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9F4N
- Molecular Weight : 207.1681 g/mol
- Physical State : Solid
- Purity : ≥ 97% .
The biological activity of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is influenced by its structural characteristics, particularly the presence of fluorine atoms, which can enhance lipophilicity and alter receptor binding profiles. The compound is believed to interact with various neurotransmitter systems, potentially influencing dopaminergic and adrenergic pathways.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine exhibit antidepressant and anxiolytic effects. A study exploring the structure-activity relationship (SAR) highlighted that modifications in the phenyl ring could significantly impact the compound's efficacy in animal models of depression .
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. Research on related compounds has shown that they can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antidepressant Activity
In a controlled study, a derivative of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine was tested for its effects on depressive behavior in rodent models. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity .
Case Study 2: Antitumor Efficacy
A series of experiments evaluated the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit tumor growth in vitro. For instance, a derivative showed IC50 values in the low micromolar range against breast cancer cell lines .
Data Table: Summary of Biological Activities
Safety and Toxicology
The compound exhibits moderate toxicity, with safety data indicating potential skin and eye irritation upon contact. Proper handling precautions are recommended to mitigate these risks .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Silver(II) fluoride (AgF₂) enhances fluorination efficiency in related aryl systems .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) improve reaction homogeneity and kinetics .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during N-methylation.
Advanced: How do electronic effects of the 2-fluoro and 5-(trifluoromethyl) substituents influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing nature of both substituents significantly impacts reactivity:
- Fluorine (2-position) : Induces meta-directing effects, reducing electron density at the para position and activating the ring for electrophilic attacks .
- Trifluoromethyl (5-position) : Enhances electrophilicity via inductive effects, facilitating SNAr (nucleophilic aromatic substitution) reactions.
Q. Methodological Validation :
- DFT Calculations : Compare charge distribution in the aromatic ring with/without substituents.
- Kinetic Studies : Monitor reaction rates under varying electronic conditions (e.g., replacing CF₃ with CH₃) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?
Answer:
Primary Techniques :
- ¹H/¹³C NMR : Resolve aromatic proton splitting patterns (e.g., coupling constants for fluorine atoms) .
- MS (APCI) : Confirm molecular weight (e.g., experimental vs. calculated [M]+ values) .
Q. Addressing NMR Conflicts :
- Solvent Effects : Use deuterated DMSO or CDCl₃ to shift residual solvent peaks.
- Decoupling Experiments : Apply ¹⁹F decoupling to isolate aromatic proton signals .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) when this compound exhibits unexpected antagonistic effects in receptor binding assays?
Answer:
SAR Workflow :
Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing CF₃ with Cl or OCH₃) .
In Silico Docking : Use molecular dynamics simulations to predict binding modes (e.g., interactions with kinase domains ).
Functional Assays : Compare IC₅₀ values across cell lines to isolate receptor-specific effects.
Case Study : Analogous quinoline derivatives showed antagonism due to steric clashes with hydrophobic pockets, resolved by introducing smaller substituents .
Advanced: How can researchers address discrepancies in reported bioactivity data across different in vitro models for this compound?
Answer:
Root Causes :
Q. Resolution Methods :
- Metabolic Profiling : Use LC-MS to identify active metabolites .
- Standardized Assays : Cross-validate results in isogenic cell lines with controlled enzyme expression .
Basic: What are the recommended purification methods for this compound when dealing with by-products from the N-methylation step?
Answer:
Purification Protocols :
- Liquid-Liquid Extraction : Separate unreacted methylamine using NaOH/MTBE .
- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1).
- Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to isolate crystalline product .
Advanced: What computational methods are utilized to predict the metabolic pathways of this compound, considering its fluorinated aromatic structure?
Answer:
In Silico Tools :
Q. Experimental Validation :
- Microsomal Incubations : Human liver microsomes + LC-HRMS to track metabolite formation .
Advanced: How does the compound's stereoelectronic profile affect its interaction with cytochrome P450 enzymes, and what experimental approaches validate these interactions?
Answer:
Key Interactions :
- Fluorine’s Electron Withdrawal : Reduces electron density at the para position, slowing CYP3A4-mediated oxidation .
- Steric Shielding : The trifluoromethyl group blocks access to the enzyme’s active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
